molecular formula C17H17N3O4S B2833234 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1189969-85-4

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2833234
CAS No.: 1189969-85-4
M. Wt: 359.4
InChI Key: NCXXOCKGSARNEO-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Functional Group Applications

  • The acetamide moiety, a common functional group present in many natural and pharmaceutical products, is a focal point of synthetic chemistry research. Sakai et al. (2022) explored the synthesis of p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and its applications in creating N-alkylacetamides, highlighting the versatility of acetamide derivatives in pharmaceutical synthesis Sakai et al., 2022.

Allelochemicals and Agricultural Applications

  • Macias et al. (2006) reviewed the synthesis and biological properties of benzoxazinones, compounds with structural similarities to benzothiadiazines. These compounds exhibit phytotoxic, antimicrobial, antifungal, and insecticidal properties, indicating potential agronomic applications Macias et al., 2006.

Photodynamic Therapy (PDT) and Cancer Research

  • Research into aryloxyanilide ligands, including compounds structurally related to benzothiadiazines, has shown potential for imaging brain peripheral benzodiazepine receptors, indicating applications in neuroscience and possibly in diagnosing neurodegenerative diseases Briard et al., 2008.

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-24-14-8-4-2-6-12(14)11-18-17(21)10-16-19-13-7-3-5-9-15(13)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXXOCKGSARNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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